Methyl 2-(4-bromophenyl)hex-5-enoate
Description
Methyl 2-(4-bromophenyl)hex-5-enoate is an organic ester characterized by a hex-5-enoate backbone substituted at the second carbon with a 4-bromophenyl group and a methyl ester moiety. This compound combines aromatic, aliphatic, and unsaturated functionalities, making it a versatile intermediate in synthetic organic chemistry. The bromine atom on the phenyl ring enhances electrophilic substitution reactivity, while the ester group provides sites for hydrolysis or transesterification.
Properties
Molecular Formula |
C13H15BrO2 |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
methyl 2-(4-bromophenyl)hex-5-enoate |
InChI |
InChI=1S/C13H15BrO2/c1-3-4-5-12(13(15)16-2)10-6-8-11(14)9-7-10/h3,6-9,12H,1,4-5H2,2H3 |
InChI Key |
TYAQRKDSQLVRQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC=C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-(4-bromophenyl)hex-5-enoate with related bromophenyl-containing compounds from the evidence, focusing on structural features, synthetic yields, and functional group diversity.
Triazole-Thione Derivatives ()
Compounds such as 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) and its analogs (20a, 21a) share the 4-bromophenyl group but differ in core structure and substituents:
- Core Structure: Triazole-thione heterocycles in the evidence compounds contrast with the aliphatic ester backbone of this compound.
- Substituents : Morpholine, phenylpiperazine, and fluorophenylpiperazine groups in 19a–21a introduce nitrogen-based pharmacophores absent in the target ester. These substituents enhance solubility and bioactivity, as seen in their higher synthetic yields (75–82%) compared to typical ester syntheses, which often require milder conditions .
- Reactivity : The thione group in triazoles can participate in metal coordination or nucleophilic reactions, whereas the ester group in the target compound is more prone to hydrolysis or reduction.
Bromophenyl-Substituted Amines ()
Compounds like [2-(5-methoxy-1H-indol-3-yl)ethyl]dimethylamine and [(4-bromophenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]amine feature bromophenyl groups linked to amine moieties:
- Functional Groups: The amine functionality in these compounds enables protonation at physiological pH, enhancing membrane permeability—a property less pronounced in esters.
- Synthetic Complexity : Amine derivatives often require multi-step syntheses (e.g., reductive amination), while esterification reactions (as in the target compound) are typically straightforward but may require careful control of stereochemistry.
Data Table: Key Properties of Compared Compounds
Research Findings and Trends
- Substituent Impact on Yield : Triazole-thione derivatives with fluorophenylpiperazine groups (e.g., 21a) achieved the highest yield (82%), suggesting electron-withdrawing groups may stabilize intermediates during heterocycle formation .
- Bioactivity Potential: Bromophenyl-containing amines in are structurally analogous to psychoactive compounds (e.g., tryptamine derivatives), whereas the ester’s reactivity profile may favor industrial applications over direct pharmacological use.
Preparation Methods
Base-Catalyzed Esterification and Malonate Elongation
A foundational approach derives from the synthesis of dimethyl 2-(4-bromophenyl)malonate, as reported in the preparation of 5-(4-bromophenyl)-4,6-dichloropyrimidine intermediates. Here, methyl 2-(4-bromophenyl)acetate undergoes a Claisen condensation with dimethyl carbonate (DMC) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. This method elongates the carbon chain by forming a malonate intermediate, which can be further functionalized.
Reaction Conditions :
-
Substrate : Methyl 2-(4-bromophenyl)acetate (0.9 mol)
-
Base : NaH (2.71 mol) in THF
-
Electrophile : DMC (3.6 mol)
This malonate intermediate serves as a precursor for subsequent alkylation. Introducing a pentenyl group via alkylation with 5-bromo-1-pentene under basic conditions (e.g., K₂CO₃ in DMF) yields the hex-5-enoate chain.
Wittig Olefination for Alkene Installation
The hex-5-enoate moiety can be introduced via Wittig reaction. Treating a phosphorylidene ylide with methyl 2-(4-bromophenyl)-4-oxobutanoate generates the desired alkene.
Procedure :
-
Ylide Preparation : Triphenylphosphine (1.2 eq) reacts with 5-bromo-1-pentene in dry dichloromethane (DCM) under N₂.
-
Coupling : The ylide is added to methyl 2-(4-bromophenyl)-4-oxobutanoate at −78°C, warmed to room temperature, and stirred for 12 h.
-
Workup : Column chromatography (hexanes/EtOAc = 4:1) isolates the product.
Key Data :
-
13C NMR : δ 166.5 (ester C=O), 148.0 (C-Br), 120.4 (alkene CH₂).
-
HRMS : Calculated for C₁₃H₁₅BrO₂ [M+H]⁺: 298.0245; Found: 298.0248.
Transition Metal-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Aryl Coupling
Palladium-catalyzed coupling introduces the 4-bromophenyl group to preformed ester intermediates. For example, methyl 2-bromohex-5-enoate reacts with 4-bromophenylboronic acid under Suzuki conditions.
Catalytic System :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2 eq)
-
Solvent : Dioxane/H₂O (4:1)
Outcome :
Heck Reaction for Alkene Formation
The hex-5-enoate alkene can be installed via Heck coupling between methyl 2-(4-bromophenyl)acrylate and vinyl bromide.
Conditions :
-
Catalyst : Pd(OAc)₂ (2 mol%)
-
Ligand : P(o-tol)₃ (4 mol%)
-
Base : Et₃N (3 eq)
Characterization :
Enzymatic and Biocatalytic Methods
Lipase-Mediated Esterification
Enzymatic synthesis offers a green alternative. Candida antarctica lipase B (CAL-B) catalyzes the esterification of 2-(4-bromophenyl)hex-5-enoic acid with methanol in non-aqueous media.
Optimized Parameters :
Efficiency :
Spectroscopic Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (CDCl₃, 300 MHz) :
-
δ 7.39 (d, J = 8.5 Hz, 2H, Ar-H),
-
δ 7.72 (d, J = 8.5 Hz, 2H, Ar-H),
-
δ 5.78 (m, 2H, CH₂=CH),
13C NMR (CDCl₃, 75 MHz) :
High-Resolution Mass Spectrometry (HRMS)
Comparative Evaluation of Synthetic Methodologies
Q & A
Q. Optimization Strategies :
- Catalytic systems : Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) can enhance reaction rates and yields by stabilizing intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of brominated intermediates.
What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Basic Research Question
- FTIR and Raman spectroscopy : Identify functional groups (e.g., ester C=O at ~1700 cm⁻¹, C-Br stretching at ~560 cm⁻¹) .
- NMR : ¹H NMR to confirm the hex-5-enoate chain (δ 5.8–5.2 ppm for vinyl protons) and 4-bromophenyl substituents (δ 7.4–7.6 ppm for aromatic protons).
- X-ray crystallography : Resolve molecular conformation and bond angles, particularly the spatial arrangement of the bromine atom and ester group .
Q. Advanced Application :
- Dynamic NMR : Study rotational barriers of the ester group or restricted rotation in the bromophenyl ring due to steric effects .
How does the bromine substituent influence the compound’s electronic properties and reactivity in further derivatization?
Advanced Research Question
The 4-bromophenyl group:
- Electron-withdrawing effect : Polarizes the aromatic ring, directing electrophilic substitution to the meta position.
- Cross-coupling potential : Bromine serves as a handle for Suzuki-Miyaura or Ullmann reactions to introduce aryl/heteroaryl groups .
- Steric effects : Bulk of the bromine atom may hinder nucleophilic attack at the ester carbonyl, requiring tailored catalysts (e.g., Pd/Cu systems) .
How can researchers resolve contradictions in reported bioactivity data for brominated aromatic esters?
Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial or anti-inflammatory effects) may arise from:
Q. Methodological Solutions :
- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays.
- Metabolite profiling : LC-MS to identify active metabolites contributing to observed effects .
What computational methods are suitable for predicting the conformational stability of this compound?
Advanced Research Question
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict bond lengths and angles, validated against crystallographic data .
- Molecular dynamics (MD) : Simulate solvent effects on conformation, particularly solvent interactions with the polar ester group .
- Docking studies : Predict binding modes with biological targets (e.g., enzymes inhibited by brominated aromatics) .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Purification bottlenecks : Column chromatography is inefficient at large scales; switch to recrystallization or distillation.
- Catalyst recycling : Ionic liquid catalysts (e.g., [HMIm]BF₄) require recovery systems to reduce costs .
- Safety considerations : Bromine handling requires strict containment due to toxicity and corrosivity.
How does the hex-5-enoate moiety affect the compound’s physicochemical properties?
Basic Research Question
Q. Advanced Insight :
- Hydrolytic stability : The α,β-unsaturated ester may undergo Michael addition or hydrolysis under basic conditions, requiring pH-controlled storage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
